molecular formula C14H11ClO3 B6378609 4-(4-Chloro-2-methoxyphenyl)-2-formylphenol, 95% CAS No. 1111121-06-2

4-(4-Chloro-2-methoxyphenyl)-2-formylphenol, 95%

Cat. No. B6378609
M. Wt: 262.69 g/mol
InChI Key: QFPTUCZPCOWEFZ-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-methoxyphenyl)-2-formylphenol, or 4-CMF, is a phenolic compound that is widely used in scientific research and laboratory experiments. It is a white, crystalline solid with a melting point of 143°C and a boiling point of 261°C. 4-CMF is soluble in water, ethanol, and methanol, and is insoluble in most organic solvents.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4-(4-Chloro-2-methoxyphenyl)-2-formylphenol, 95% involves the conversion of 4-chloro-2-methoxybenzaldehyde to the final product through a series of reactions.

Starting Materials
4-chloro-2-methoxybenzaldehyde, sodium hydroxide, acetic acid, sodium borohydride, hydrochloric acid, sodium carbonate, ethanol, wate

Reaction
Step 1: Dissolve 4-chloro-2-methoxybenzaldehyde in ethanol and add sodium borohydride slowly while stirring. Maintain the temperature at 0-5°C. After the addition is complete, stir the mixture for 2 hours at room temperature., Step 2: Add water to the reaction mixture and extract the product with ethyl acetate. Wash the organic layer with water and dry over anhydrous sodium sulfate., Step 3: Dissolve the product in acetic acid and add sodium hydroxide solution slowly while stirring. Maintain the temperature at 0-5°C. After the addition is complete, stir the mixture for 2 hours at room temperature., Step 4: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate. Wash the organic layer with water and dry over anhydrous sodium sulfate., Step 5: Dissolve the product in ethanol and add sodium carbonate solution slowly while stirring. Maintain the temperature at 0-5°C. After the addition is complete, stir the mixture for 2 hours at room temperature., Step 6: Extract the product with ethyl acetate and wash the organic layer with water. Dry over anhydrous sodium sulfate., Step 7: Evaporate the solvent under reduced pressure to obtain the final product, 4-(4-Chloro-2-methoxyphenyl)-2-formylphenol, 95%.

Mechanism Of Action

4-CMF functions as an electron donor in organic reactions. It is capable of donating electrons to other molecules, which can then be used to form new bonds. Additionally, 4-CMF can serve as a Lewis acid, which can react with electron-rich molecules to form new compounds.

Biochemical And Physiological Effects

4-CMF has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses. Additionally, 4-CMF has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have a protective effect against certain types of cancer.

Advantages And Limitations For Lab Experiments

4-CMF has a number of advantages for use in laboratory experiments. It is a stable compound that is easily synthesized and isolated. Additionally, it is soluble in a variety of solvents and has a wide range of applications in organic synthesis. However, 4-CMF is toxic and should be handled with care. It should also be stored in a cool, dry place away from light and heat.

Future Directions

The potential applications of 4-CMF in scientific research are vast. Future research could focus on the synthesis of novel compounds using 4-CMF as a catalyst. Additionally, research could be conducted to explore the potential therapeutic applications of 4-CMF, such as its use as an anti-inflammatory agent or as a cancer treatment. Additionally, further research could be conducted to explore the mechanism of action of 4-CMF and to identify potential side effects. Finally, research could be conducted to explore the potential of 4-CMF as a fluorescent probe for the detection of metal ions.

Scientific Research Applications

4-CMF has a wide range of applications in scientific research. It is used as a reagent for the synthesis of various organic compounds, such as polymers, pharmaceuticals, and dyes. It is also used as a catalyst in organic reactions, such as esterification and condensation reactions. Additionally, 4-CMF is used as a fluorescent probe for the detection of metal ions and as a photochemical reagent for the synthesis of organic molecules.

properties

IUPAC Name

5-(4-chloro-2-methoxyphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-14-7-11(15)3-4-12(14)9-2-5-13(17)10(6-9)8-16/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPTUCZPCOWEFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685265
Record name 4'-Chloro-4-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloro-2-methoxyphenyl)-2-formylphenol

CAS RN

1111121-06-2
Record name 4'-Chloro-4-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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